molecular formula C16H24N2O2 B6599123 tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate CAS No. 2866253-61-2

tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate

Cat. No.: B6599123
CAS No.: 2866253-61-2
M. Wt: 276.37 g/mol
InChI Key: BDSBSZZJGDBSTH-UHFFFAOYSA-N
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Description

tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate: is a synthetic organic compound that has garnered significant interest in various scientific fields The structure of this compound features a tert-butyl group attached to a carbamate moiety, with a substituted cyclobutyl ring that includes both aminomethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes to prepare tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate involves the following steps:

  • Formation of the Cyclobutyl Ring: : Cyclobutyl intermediates can be synthesized through cycloaddition reactions, where a cycloalkane ring is formed.

  • Substitution Reactions: : Introduction of the aminomethyl and phenyl groups through electrophilic and nucleophilic substitution reactions.

  • Carbamate Formation: : The final step involves the formation of the carbamate group by reacting the substituted cyclobutyl compound with tert-butyl isocyanate under controlled conditions.

Reaction conditions typically involve solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial context, the production of this compound would focus on optimizing yield and efficiency. Large-scale reactions might employ continuous flow chemistry to maintain consistent reaction conditions and minimize waste. Automation and advanced analytical techniques would ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often yielding oxo derivatives or hydroxylated products.

  • Reduction: : Reduction reactions can be used to alter the functional groups, such as converting the carbamate moiety to an amine.

  • Substitution: : Both electrophilic and nucleophilic substitutions can occur, especially on the phenyl and cyclobutyl rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Solvents: : THF, DCM, methanol

  • Catalysts: : Palladium on carbon (Pd/C), copper(I) iodide (CuI)

Major Products

Major products of these reactions include:

  • Oxidized derivatives such as cyclobutyl ketones

  • Reduced compounds with modified amine groups

  • Substituted phenylcyclobutyl derivatives with varying functional groups

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound might be explored for its potential as a precursor to biologically active molecules. Its carbamate group is of particular interest due to its similarity to structures found in various bioactive compounds.

Medicine

In medicine, the compound could serve as a starting point for the development of new pharmaceuticals. The functional groups present in the molecule can be modified to produce compounds with potential therapeutic properties.

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate depends on its specific application. Generally, the carbamate group can interact with enzymes and proteins, potentially inhibiting their function. This interaction can involve the formation of covalent bonds with the active sites of enzymes, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Compared to other similar compounds, tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate stands out due to its unique cyclobutyl ring structure and the presence of both aminomethyl and phenyl groups. Similar compounds include:

  • tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-ethylcyclobutyl]carbamate: : Lacks the phenyl group, which affects its chemical properties and reactivity.

  • tert-butyl N-[(1r,3r)-3-(hydroxymethyl)-3-phenylcyclobutyl]carbamate: : Has a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.

So, that's this compound in a nutshell—a fascinating compound with diverse applications across multiple fields.

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)-3-phenylcyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-13-9-16(10-13,11-17)12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSBSZZJGDBSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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